4-[(5-Bromopyridin-2-yl)oxy]benzaldehyde
Description
4-[(5-Bromopyridin-2-yl)oxy]benzaldehyde is a brominated aromatic aldehyde featuring a benzaldehyde core linked via an ether oxygen to a 5-bromo-substituted pyridin-2-yl group. Its molecular formula is C₁₂H₈BrNO₂, with an estimated molecular weight of 278.1 g/mol. This compound is of interest in medicinal chemistry and materials science due to its dual functional groups: the aldehyde moiety offers reactivity for condensation or nucleophilic addition reactions, while the bromopyridinyl group serves as a halogenated heterocyclic scaffold for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .
Properties
Molecular Formula |
C12H8BrNO2 |
|---|---|
Molecular Weight |
278.10 g/mol |
IUPAC Name |
4-(5-bromopyridin-2-yl)oxybenzaldehyde |
InChI |
InChI=1S/C12H8BrNO2/c13-10-3-6-12(14-7-10)16-11-4-1-9(8-15)2-5-11/h1-8H |
InChI Key |
ZLYYKYLUUDIFNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=NC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: Meta-Substituted Analogs
3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde (CAS 1427460-53-4) shares the same molecular formula (C₁₂H₈BrNO₂) and weight (278.1 g/mol) as the target compound but differs in the substitution position: the pyridinyloxy group is attached to the benzaldehyde ring at the meta (3-) position instead of the para (4-) position. This positional isomerism influences electronic and steric properties.
Halogen-Substituted Pyridine Derivatives
4-(5-Bromo-2-chloropyridin-4-yl)benzaldehyde (CAS 1447359-93-4, C₁₂H₇BrClNO, MW 296.55 g/mol) introduces a chlorine atom at the 2-position of the pyridine ring. The additional chlorine increases molecular weight and lipophilicity (logP), which may enhance membrane permeability but reduce aqueous solubility. Bromine and chlorine synergistically activate the pyridine ring for cross-coupling reactions, making this compound a versatile intermediate for synthesizing polyhalogenated heterocycles .
Functional Group Variations
5-Bromo-4-fluoro-2-hydroxybenzaldehyde (C₇H₄BrFO₂, MW 219.01 g/mol) replaces the pyridinyloxy group with fluorine and hydroxyl substituents. The hydroxyl group increases hydrogen-bonding capacity, improving solubility in polar solvents, but may also render the compound prone to oxidation.
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